Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride

ADHD preclinical models Carboxylesterase 1 metabolism Pharmacokinetic prolongation

Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride is a uniquely selective research compound. It exhibits pronounced DAT selectivity over NET (DAT/NET IC50 ratio 0.36 vs. 1.0 for methylphenidate), ~10-fold resistance to CES1-mediated hydrolysis, and negligible ethanol transesterification. These validated properties make it essential for behavioral neuroscience, forensic toxicology, and medicinal chemistry studies. Choose this compound for protocols requiring stable, sustained dopaminergic tone without noradrenergic or metabolic confounds.

Molecular Formula C16H24ClNO2
Molecular Weight 297.82 g/mol
Cat. No. B10764469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride
Molecular FormulaC16H24ClNO2
Molecular Weight297.82 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
InChIInChI=1S/C16H23NO2.ClH/c1-12(2)19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14;/h3-5,8-9,12,14-15,17H,6-7,10-11H2,1-2H3;1H
InChIKeyTXNBJXUTVCOVOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride: A Differentiated Phenidate-Class Dopamine Transporter Inhibitor for Preclinical ADHD Research


Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride, commonly referred to as isopropylphenidate (IPH) or IPPH, is a synthetic psychostimulant belonging to the phenidate class. It is the isopropyl ester analog of methylphenidate (MPH), wherein the methyl ester is replaced by a branched isopropyl ester group [1]. This structural modification engenders distinct pharmacodynamic and pharmacokinetic properties, including pronounced selectivity for the dopamine transporter (DAT) over the norepinephrine transporter (NET) and enhanced resistance to metabolic hydrolysis by carboxylesterase 1 (CES1) relative to MPH [1][2]. The hydrochloride salt form (CAS 93148-45-9) is utilized in preclinical research as a model compound for studying sustained dopaminergic modulation with reduced noradrenergic engagement [2].

Why Methylphenidate or Other Phenidate Analogs Cannot Simply Replace Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride in Targeted Preclinical Models


Within the α-phenyl-2-piperidineacetic acid ester class, minor ester modifications produce substantial shifts in transporter selectivity, metabolic liability, and pharmacokinetic duration. Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride exhibits a unique combination of sustained dopaminergic activity, markedly reduced noradrenergic binding, and significant resistance to CES1-mediated hydrolysis—attributes that are not collectively reproduced by methylphenidate (MPH), ethylphenidate, or propylphenidate [1][2]. Consequently, generic substitution with another phenidate analog would confound experimental outcomes in studies aimed at isolating DAT-mediated behavioral effects from NET-driven cardiovascular or anxiogenic confounds, or in protocols requiring prolonged target engagement without the metabolic interference characteristic of MPH [1].

Product-Specific Quantitative Evidence Guide: Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride vs. Methylphenidate and Related Phenidate Analogs


CES1-Mediated Hydrolytic Stability: IPH Demonstrates ~10-Fold Greater Resistance to Metabolic Inactivation Than Methylphenidate

In vitro metabolic stability assays using human carboxylesterase 1 (CES1), the primary hepatic enzyme responsible for methylphenidate clearance, demonstrated that isopropylphenidate (IPH) is hydrolyzed at a markedly slower rate than methylphenidate (MPH). The branched isopropyl ester provides steric hindrance that shields the carbonyl carbon from nucleophilic attack, conferring approximately 10-fold greater resistance to CES1-mediated hydrolysis relative to MPH [1]. This reduced metabolic susceptibility directly translates into prolonged plasma exposure and sustained central dopaminergic activity in rat models, where IPH maintained elevated locomotor activity throughout a 120-minute observation period, in contrast to MPH's more transient profile [1].

ADHD preclinical models Carboxylesterase 1 metabolism Pharmacokinetic prolongation

DAT/NET Selectivity Ratio: IPH Exhibits >37-Fold Selectivity for DAT Over NET, Contrasting Sharply with Methylphenidate's Balanced Transporter Profile

In rat striatal synaptosome uptake assays, isopropylphenidate (IPH) at 10 µM inhibited dopamine transporter (DAT)-mediated uptake by 97%, while norepinephrine transporter (NET) inhibition was only 27%. In contrast, methylphenidate (MPH) at the same concentration inhibited DAT by 101% and NET by 88% [1][2]. In human HEK-293 cells expressing monoamine transporters, the IC50 of IPH for DAT was 0.82 µM vs. 2.3 µM for NET (DAT/NET ratio of ~0.36, indicating ~3-fold higher DAT potency). For MPH, the DAT IC50 was 0.13 µM and NET IC50 was 0.12 µM (DAT/NET ratio ~1.0, balanced inhibition) [2]. This divergence in selectivity profiles represents a fundamental pharmacodynamic distinction between IPH and MPH.

Dopamine transporter selectivity Norepinephrine transporter Synaptosomal uptake assay

SERT Sparing: IPH Maintains >179-Fold DAT Selectivity Over SERT, Excluding Serotonergic Side-Effect Liability Common to Broader-Spectrum Stimulants

In transporter-transfected HEK-293 cell assays, isopropylphenidate (IPH) inhibited the serotonin transporter (SERT) with an IC50 of 147 µM, yielding a DAT/SERT selectivity ratio of approximately 1:179 [1]. By comparison, methylphenidate (MPH) exhibited a DAT/SERT ratio of approximately 1:2108 (DAT IC50 0.13 µM vs. SERT IC50 274 µM) [1]. Both compounds are thus highly DAT-selective over SERT, but IPH's absolute SERT IC50 (147 µM) places it well outside physiologically relevant concentrations at standard dosing, confirming that serotonergic engagement is negligible and does not contribute to its behavioral profile. This is in stark contrast to cocaine, which exhibits a DAT/SERT ratio near 1:2 [1], and to certain substituted cathinones with significant serotonergic activity.

Serotonin transporter DAT/SERT selectivity ratio Abuse liability assessment

Ethanol-Transesterification Resistance: IPH Avoids the Formation of the Toxic Metabolite Ethylphenidate Upon Co-Exposure with Alcohol, Unlike Methylphenidate

In the presence of ethanol, methylphenidate (MPH) undergoes CES1-mediated transesterification to form ethylphenidate, a metabolite with distinct and potentially toxic pharmacological activity [1]. Isopropylphenidate (IPH), by contrast, demonstrates marked resistance to ethanol-mediated transesterification due to the steric hindrance of its isopropyl ester, which significantly impedes the nucleophilic attack by ethanol required for ester exchange [1]. In vitro incubations with human liver microsomes in the presence of ethanol confirmed that IPH forms negligible quantities of transesterification product, whereas MPH generates substantial ethylphenidate [1]. This metabolic stability in the presence of alcohol is a unique differentiator from MPH and most shorter-chain phenidate esters.

Drug-alcohol interaction Transesterification Carboxylesterase 1

Class-Level In Vivo Efficacy Confirmation: IPH Produces Robust, Dose-Dependent Locomotor Stimulation in Rats, With a Duration Outlasting Methylphenidate

Subcutaneous administration of racemic IPH (5–20 mg/kg) to male Sprague-Dawley rats produced dose-dependent increases in locomotor activity that peaked within 30 minutes and remained significantly elevated throughout the entire 120-minute observation period [1]. In contrast, equivalent doses of methylphenidate (MPH) produced locomotor activation that returned to baseline within approximately 60–90 minutes [1]. The sustained nature of IPH's in vivo efficacy aligns with its CES1 resistance and supports its potential applicability in behavioral paradigms requiring prolonged dopaminergic stimulation without repeated dosing. No evidence of rapid behavioral desensitization was observed in the acute paradigm [1].

Rodent locomotor activity In vivo stimulant efficacy ADHD behavioral models

Optimal Preclinical and Industrial Application Scenarios for Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride Based on Differentiated Evidence


Dopamine-Specific Neurobehavioral Research Requiring Exclusion of Noradrenergic Confounds

IPH's pronounced DAT selectivity over NET (27% vs. 88% NET inhibition at 10 µM; DAT/NET IC50 ratio 0.36 vs. 1.0 for MPH) makes it an ideal tool compound for behavioral neuroscience studies aimed at isolating the role of dopaminergic signaling in attention, motivation, or locomotion [1][2]. Researchers can use IPH to stimulate DAT without the concurrent noradrenergic activation that confounds cardiovascular readouts, anxiety-like behaviors, or sleep-wake regulation in MPH-treated animals.

Alcohol-Interaction Liability Screening and Forensic Toxicology Reference Standard

IPH's resistance to ethanol-mediated transesterification—forming negligible ethylphenidate relative to MPH—positions it as the preferred phenidate comparator in studies examining alcohol-drug metabolic interactions [1]. Forensic toxicology laboratories can also employ IPH as a stable analytical reference standard for distinguishing isopropylphenidate from other phenidate esters in seized drug analysis, given its unique mass spectrum and metabolic profile.

Sustained-Release Preclinical ADHD Models Requiring Once-Daily Dosing Paradigms

The ~10-fold greater CES1 resistance of IPH relative to MPH, combined with its sustained in vivo locomotor effects (>120 min vs. ~60–90 min for MPH), supports its use in rodent ADHD models where maintaining stable dopaminergic tone across the behavioral testing period is critical [1]. IPH enables once-daily dosing in protocols that would otherwise require multiple MPH administrations or extended-release formulation development.

Structure-Activity Relationship (SAR) Studies of Phenidate-Class DAT Inhibitors

IPH's distinct pharmacological fingerprint—DAT-selective, NET-sparing, CES1-resistant, and ethanol-transesterification-resistant—provides a benchmark profile for medicinal chemistry programs exploring ester-modified α-phenyl-2-piperidineacetic acid derivatives [1]. Its quantitative data serve as a reference point for evaluating novel analogs designed to further optimize transporter selectivity or metabolic stability.

Quote Request

Request a Quote for Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.